molecular formula C12H6Br2N2 B009566 3,8-Dibromo-1,10-phenanthroline CAS No. 100125-12-0

3,8-Dibromo-1,10-phenanthroline

Cat. No.: B009566
CAS No.: 100125-12-0
M. Wt: 338 g/mol
InChI Key: IDWJREBUVYSPKS-UHFFFAOYSA-N
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Description

3,8-Dibromo-1,10-phenanthroline is a brominated derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 3 and 8 positions of the phenanthroline ring. It is widely used in various fields of chemistry due to its unique structural and electronic properties .

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed .

Future Directions

These 1,10-phenanthroline derivatives are used for the formation of novel ruthenium complexes . The synthesized compounds could serve as a starting material for poly (2-alkyl-1,10-phenanthroline-3,8-diyl), indicating potential applications in the field of materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,8-Dibromo-1,10-phenanthroline can be synthesized through the bromination of 1,10-phenanthroline. One common method involves the use of bromine in the presence of a catalyst such as sulfur dichloride (SCl2). The reaction typically takes place in a solvent like tetrahydrofuran (THF) under controlled conditions . Another method involves the use of sodium bromide (NaBr) and hydrogen peroxide (H2O2) in an aqueous solution .

Industrial Production Methods: In industrial settings, the synthesis of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs .

Chemical Reactions Analysis

Types of Reactions: 3,8-Dibromo-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3,6-Dibromo-1,10-phenanthroline
  • 3,5,8-Tribromo-1,10-phenanthroline
  • 3,5,6,8-Tetrabromo-1,10-phenanthroline

Uniqueness: 3,8-Dibromo-1,10-phenanthroline is unique due to its specific substitution pattern, which imparts distinct electronic properties compared to other brominated phenanthroline derivatives. This makes it particularly useful in applications requiring precise control over electronic interactions .

Properties

IUPAC Name

3,8-dibromo-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2N2/c13-9-3-7-1-2-8-4-10(14)6-16-12(8)11(7)15-5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWJREBUVYSPKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C3=NC=C(C=C31)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10903215
Record name NoName_3838
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10903215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100125-12-0
Record name 3,8-Dibromo-1,10-phenanthroline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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